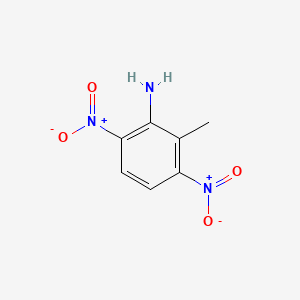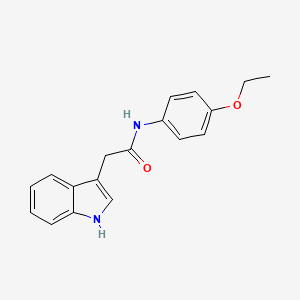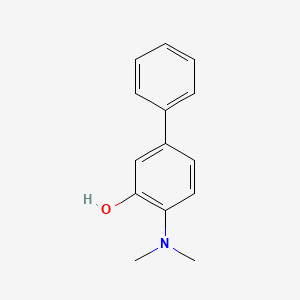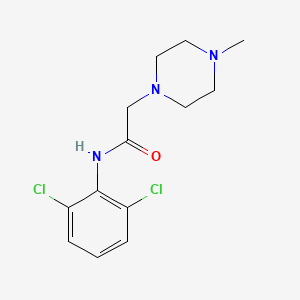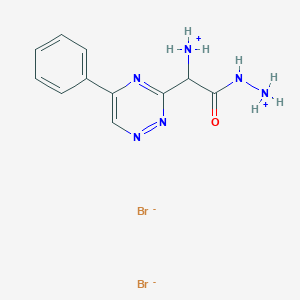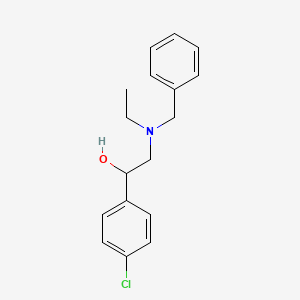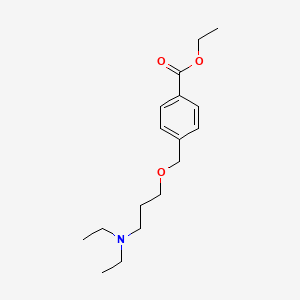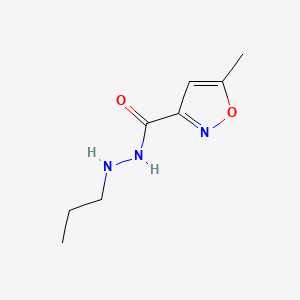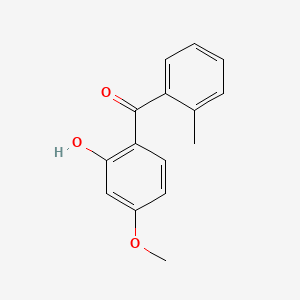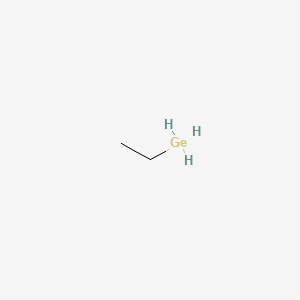
Germane, ethyl-
Übersicht
Beschreibung
Ethylgermane is a chemical compound with the formula C₂H₈Ge . It serves as the germanium analogue of methane, containing a germanium atom bonded to four hydrogen atoms. Like other group 14 hydrides (such as silane and methane), ethylgermane adopts a tetrahedral molecular geometry. When ignited in air, it burns to produce germanium dioxide (GeO₂ ) and water. This compound finds applications in various fields due to its unique properties and reactivity .
Synthesis Analysis
The synthesis of ethylgermane involves several methods. Notably, German chemist Karl Jacob Löwig first prepared what he claimed was Pb₂(C₂H₅)₃ (tetraethyllead) from ethyl iodide and an alloy of lead and sodium. English chemist George Bowdler Buckton later reported what he claimed was Pb(C₂H₅)₂ (diethyllead) from zinc ethyl and lead(II) chloride . These early studies laid the groundwork for understanding germanium-alkyl compounds.
Wissenschaftliche Forschungsanwendungen
1. Analytical Chemistry and Toxicology
Ethyl glucuronide (EtG) analysis in hair has been a focus in the field of analytical chemistry and toxicology, especially for the retrospective determination of alcohol consumption. Studies have explored optimizing methods like LC-MS/MS for EtG detection, highlighting the significance of sample preparation methods in the determination of EtG concentrations (Albermann et al., 2012).
2. Organometallic Chemistry
Research in organometallic chemistry has examined the hydrogen–halogen exchange reactions of hydrosilanes and germanes, utilizing ethyl bromide and ethyl iodide. This is significant for the synthesis of bromosilanes and germanes, showcasing the utility of ethyl germane in creating various organometallic compounds (Iwata et al., 2003).
3. Bioanalytical Applications
Ethyl germane compounds have been studied in bioanalytical applications, particularly in the context of alcohol consumption. For instance, ethyl glucuronide in hair is used as a marker for assessing alcohol consumption behavior, with optimized methods for its detection and analysis being developed (Binz et al., 2014).
4. Pharmacology
In the field of pharmacology, compounds like the ethyl acetate extract of German chamomile have been studied for their antipruritic effects. Research has demonstrated that these compounds can significantly inhibit pruritus and enhance the effects of conventional antihistamines, providing insights into the potential therapeutic applications of ethyl germane compounds (Kobayashi et al., 2005).
5. Material Science
Studies in material science have utilized ethyl germane for the development of coatings and materials with exceptional stability. For example, germania-based sol-gel coatings have been explored for their potential in high-performance liquid chromatography and other applications requiring stability under extreme conditions (Segro et al., 2010).
6. Nanotechnology
In nanotechnology, research has focused on functionalized germananes for applications like photoelectrocatalysis. This involves the preparation of germanene-based materials for energy conversion applications, demonstrating the versatility of ethyl germane in cutting-edge technological applications (Ng et al., 2021).
Eigenschaften
IUPAC Name |
ethylgermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8Ge/c1-2-3/h2H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRMMCOTNQGWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[GeH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1747-99-5 | |
| Record name | Germane, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



